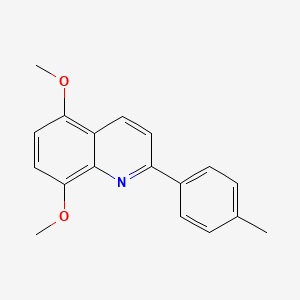

5,8-Dimethoxy-2-(4-methylphenyl)quinoline

Description

Significance of the Quinoline (B57606) Nucleus in Medicinal Chemistry and Materials Science

The quinoline nucleus, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a versatile building block in the development of new therapeutic agents and advanced materials. researchgate.netnih.govnih.gov In medicinal chemistry, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govbiointerfaceresearch.com The planar nature of the quinoline ring allows it to intercalate into DNA, while its nitrogen atom can participate in hydrogen bonding, making it an effective pharmacophore for interacting with various enzymes and receptors. purdue.edu

In the realm of materials science, the extended π-electron system of quinoline derivatives imparts them with interesting photophysical and electronic properties. mdpi.com These compounds have been investigated for their applications in organic light-emitting diodes (OLEDs), sensors, and as corrosion inhibitors. mdpi.com The ability to functionalize the quinoline core at multiple positions allows for the fine-tuning of their electronic and optical characteristics.

Historical Context of Quinoline-Based Compound Research

The history of quinoline research dates back to the 19th century, with its initial isolation from coal tar. purdue.edu The development of synthetic methods to construct the quinoline ring system, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, revolutionized the field, enabling the preparation of a vast array of derivatives. nih.goviipseries.orgwikipedia.org These classical reactions, along with modern synthetic innovations, have provided chemists with the tools to explore the structure-activity relationships of quinoline-based compounds, leading to the discovery of numerous important drugs and materials. thieme-connect.comresearchgate.netwikipedia.orgbenthamdirect.com

Overview of the 5,8-Dimethoxy-2-(4-methylphenyl)quinoline Derivative within the Quinoline Chemical Space

This compound belongs to the class of 2-arylquinolines, where a phenyl group is attached at the 2-position of the quinoline ring. The presence of the two methoxy (B1213986) groups at the 5- and 8-positions, and a methyl group on the phenyl ring, are expected to influence its chemical and biological properties. The methoxy groups are electron-donating and can affect the electron density of the quinoline ring system, potentially modulating its reactivity and biological activity. ontosight.ai The 4-methylphenyl (p-tolyl) group at the 2-position adds steric bulk and lipophilicity, which can impact its interaction with biological targets.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound. The subsequent sections will detail its chemical and physical properties, spectroscopic characterization, and potential synthetic routes. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, representative data from closely related structures will be presented where necessary, with clear indications of their origin. The objective is to consolidate the available information and provide a foundational understanding of this specific quinoline derivative.

Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethoxy-2-(4-methylphenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-12-4-6-13(7-5-12)15-9-8-14-16(20-2)10-11-17(21-3)18(14)19-15/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZSPMKLXGASTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

Interactive Data Table: of 5,8-Dimethoxy-2-(4-methylphenyl)quinoline

| Property | Value |

| Molecular Formula | C₁₈H₁₇NO₂ |

| Molecular Weight | 279.34 g/mol |

| CAS Number | 352793-45-2 |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Data not available |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. |

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) and phenyl rings, as well as singlets for the two methoxy (B1213986) groups and the methyl group. The ¹³C NMR spectrum would display a corresponding number of signals for the 18 carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring, and C-O stretching of the methoxy groups. mdpi.comastrochem.orgacs.orgresearchgate.net

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 279.34). Fragmentation patterns would be indicative of the quinoline core and the substituted phenyl ring. researchgate.netchempap.orgnih.govnist.govnih.gov

Interactive Data Table: Predicted for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (multiplets), Methoxy protons (singlets), Methyl protons (singlet) |

| ¹³C NMR | Signals for all 18 unique carbon atoms |

| IR (cm⁻¹) | ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (C=C/C=N stretch), ~1250 (C-O stretch) |

| Mass Spectrometry | Molecular ion peak at m/z ≈ 279 |

Computational Chemistry and in Silico Modeling of 5,8 Dimethoxy 2 4 Methylphenyl Quinoline

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic properties of molecules. beilstein-journals.org By calculating the electron density, DFT can accurately predict various molecular attributes, offering a balance between computational cost and accuracy. For 5,8-Dimethoxy-2-(4-methylphenyl)quinoline, DFT studies are instrumental in understanding its fundamental chemical nature.

The initial step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation, which corresponds to the lowest energy state on the potential energy surface. nih.gov For this compound, geometry optimization is typically performed using a functional such as B3LYP with a basis set like 6-31G(d,p). nih.gov

| Parameter | Value |

|---|---|

| Bond Length (C-C in quinoline) | ~1.40 Å |

| Bond Length (C-N in quinoline) | ~1.37 Å |

| Bond Length (C-O of methoxy) | ~1.36 Å |

| Bond Angle (C-N-C in quinoline) | ~118° |

| Dihedral Angle (Quinoline-Phenyl) | ~35-45° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov

A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized over the electron-rich quinoline (B57606) ring and the methoxy (B1213986) groups, while the LUMO is distributed over the quinoline and the attached phenyl ring. The calculated HOMO-LUMO gap provides insights into the molecule's electronic transitions and its potential for charge transfer interactions.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface.

In the MEP surface of this compound, regions of negative potential (typically colored in shades of red and yellow) indicate areas with an excess of electrons and are susceptible to electrophilic attack. These are generally located around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy groups. Conversely, regions of positive potential (colored in blue) signify electron-deficient areas that are prone to nucleophilic attack, often found around the hydrogen atoms. The MEP analysis provides a visual representation of the molecule's reactivity landscape. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. researchgate.net This method allows for the investigation of intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the critical points of the electron density, QTAIM can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions.

In the context of this compound, QTAIM analysis can be used to examine the properties of the bond critical points (BCPs) for the various bonds within the molecule. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs provide insights into the bond strength and type. For the covalent bonds within the aromatic rings, one would expect a significant electron density and a negative Laplacian value at the BCPs, indicative of shared-shell interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.govorientjchem.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking simulations can be performed against various biological targets to explore its potential therapeutic applications. The docking process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results provide insights into the binding mode, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and pi-stacking), and the binding energy. A lower binding energy generally indicates a more stable protein-ligand complex. These simulations are instrumental in prioritizing compounds for further experimental testing. nih.gov

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Tyrosine Kinase | -8.5 | Leu25, Val32, Ala54 |

| DNA Gyrase | -7.9 | Asp81, Gly85, Arg144 |

| Topoisomerase II | -9.1 | Asn120, Tyr142, Pro155 |

Prediction of Binding Affinities and Modes with Biological Macromolecules

Molecular docking is a primary computational tool used to predict the binding affinity and orientation of a ligand within the active site of a target protein. For a compound like this compound, this process would involve preparing a 3D model of the molecule and docking it into the binding pockets of various biological macromolecules, such as kinases, proteases, or receptors implicated in disease.

The predicted binding affinity is typically expressed as a scoring function value (e.g., in kcal/mol), where a lower negative value suggests a more favorable interaction. These simulations would reveal the preferred conformation of the compound and its placement within the active site, providing insights into its potential inhibitory or modulatory activity. While studies have been performed on various quinoline derivatives, specific binding affinity data for this compound against any particular biological target is not documented in the reviewed literature.

Characterization of Key Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking)

Following the prediction of a binding mode, the specific non-covalent interactions between the ligand and the protein are analyzed. For this compound, these interactions would be critical for stabilizing the ligand-protein complex. Key interactions to be characterized would include:

Hydrogen Bonding: The nitrogen atom in the quinoline ring and the oxygen atoms of the methoxy groups could act as hydrogen bond acceptors, forming interactions with donor residues (e.g., lysine, arginine, serine) in a protein's active site.

Pi-Stacking (π-π Interactions): The aromatic quinoline core and the 4-methylphenyl (p-tolyl) group are capable of forming π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions are crucial for the affinity and specificity of many drugs.

Hydrophobic Interactions: The methyl group on the phenyl ring and the methoxy groups would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Analysis of these interactions provides a detailed molecular basis for the compound's predicted affinity and can guide further structural modifications to enhance potency.

Virtual Screening and Lead Identification using Docking Algorithms

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In such a campaign, this compound could be a member of a quinoline-based library. Docking algorithms would be used to rapidly assess the binding potential of each compound in the library against a specific protein target. Compounds that receive favorable docking scores and exhibit desirable interaction patterns are selected as "hits" for further experimental testing. While virtual screening has been successfully applied to identify active quinoline derivatives, there is no specific report of this compound being identified as a lead compound through this method in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with experimentally determined biological activities (e.g., IC₅₀ values) would be required. Various molecular descriptors would be calculated for each compound, quantifying their physicochemical, electronic, and topological properties. These descriptors could include LogP (lipophilicity), molecular weight, polar surface area, and quantum chemical parameters. A predictive model would then be built using statistical methods to correlate these descriptors with the observed activity.

The robustness and predictive power of a QSAR model must be rigorously validated. This involves using statistical techniques such as multiple linear regression or machine learning algorithms. Key validation metrics include the coefficient of determination (R²) for the training set and, more importantly, the predictive R² (q²) from cross-validation and the R² for an external test set. A statistically valid QSAR model can then be used to predict the activity of new, untested compounds. No specific QSAR models incorporating this compound have been published.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes

MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights beyond the static picture provided by molecular docking. An MD simulation of the this compound-protein complex would involve simulating the movements of atoms over a period of nanoseconds.

This analysis would assess the stability of the predicted binding pose. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be monitored. A stable RMSD over the simulation time suggests a stable binding complex. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions (like hydrogen bonds) and the flexibility of different parts of the protein upon ligand binding. Such studies are crucial for confirming the viability of a docked conformation but have not been specifically reported for this compound.

Integration of Computational Methods with Machine Learning for Accelerated Drug Discovery

The convergence of computational chemistry and machine learning has emerged as a transformative approach in modern drug discovery, offering the potential to significantly accelerate the identification and optimization of novel therapeutic agents. thegrenze.comresearchgate.net This synergy is particularly valuable for exploring the vast chemical space of compound classes like quinolines, which are recognized for their diverse pharmacological activities. researchgate.net For a specific molecule such as this compound, the integration of these methodologies can provide a powerful framework for predicting its bioactivity, understanding its structure-activity relationships (SAR), and guiding the design of more potent and selective analogues.

The core principle of this integrated approach lies in leveraging the predictive power of machine learning models trained on large datasets generated from computational chemistry simulations and experimental assays. nih.govnih.gov These models can learn complex patterns and relationships between the chemical structures of molecules and their biological activities, enabling rapid screening of virtual libraries and prioritization of candidates for synthesis and experimental testing.

A typical workflow for integrating computational methods with machine learning in the context of drug discovery for quinoline derivatives is outlined below:

| Step | Description | Computational/Machine Learning Techniques |

| 1. Data Collection and Curation | Assembling a dataset of quinoline derivatives with known biological activities against a specific target. | - Database mining (e.g., ChEMBL, PubChem)- Literature review |

| 2. Molecular Descriptor Calculation | Generating a set of numerical features that describe the physicochemical and structural properties of each molecule. | - Quantum chemical calculations (e.g., DFT for electronic properties) researchgate.net- Molecular mechanics (for conformational properties)- 2D and 3D descriptor software |

| 3. Machine Learning Model Training | Developing a predictive model by training a machine learning algorithm on the curated dataset of molecules and their descriptors. | - Supervised learning algorithms (e.g., Random Forest, Support Vector Machines, Neural Networks) nih.gov |

| 4. Model Validation | Assessing the predictive performance and robustness of the trained model using various statistical metrics. | - Cross-validation- External test set validation |

| 5. Virtual Screening | Using the validated model to predict the bioactivity of a large virtual library of novel quinoline derivatives, including analogues of this compound. | - High-throughput virtual screening |

| 6. In Silico ADMET Prediction | Evaluating the drug-like properties of the most promising candidates, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET). | - QSAR models for ADMET properties researchgate.net- Molecular docking with metabolic enzymes |

| 7. Candidate Prioritization | Selecting a small number of high-potential candidates for chemical synthesis and subsequent experimental validation. | - Multi-parameter optimization based on predicted potency and ADMET properties |

For this compound, this integrated approach could be instrumental in exploring its therapeutic potential. For instance, by training a machine learning model on a dataset of quinoline-based compounds tested against a particular cancer cell line, it would be possible to predict the anti-proliferative activity of this specific molecule and its derivatives. researchgate.net

An illustrative example of molecular descriptors that could be calculated for a series of 2-aryl-5,8-dimethoxyquinoline analogues and used to train a predictive machine learning model is presented in the table below. These descriptors capture key electronic, steric, and hydrophobic features that often govern a molecule's biological activity.

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) |

| This compound | 279.34 | 4.25 | 27.68 | -5.89 | -1.23 |

| Analogue 1 (p-Cl) | 299.78 | 4.76 | 27.68 | -6.02 | -1.45 |

| Analogue 2 (p-OCH3) | 295.34 | 4.01 | 36.91 | -5.75 | -1.18 |

| Analogue 3 (p-NO2) | 310.31 | 3.98 | 73.49 | -6.35 | -2.10 |

Note: The data in this table is hypothetical and for illustrative purposes only.

By correlating these descriptors with experimentally determined biological activities, a quantitative structure-activity relationship (QSAR) model can be developed. dergipark.org.tr Machine learning algorithms can then build upon these QSAR models to handle more complex, non-linear relationships and make more accurate predictions. researchgate.net

Furthermore, the integration of machine learning with quantum chemical calculations can provide deeper insights into the molecular determinants of bioactivity. thegrenze.com For example, machine learning models can be trained to predict quantum mechanical properties, such as reaction energies or electronic structures, at a fraction of the computational cost of traditional methods. youtube.com This acceleration enables the exploration of larger chemical spaces and the design of molecules with optimized electronic properties for enhanced target binding.

Investigation of Biological Activities and Structure Activity Relationships Sar of 5,8 Dimethoxy 2 4 Methylphenyl Quinoline Analogs

Evaluation of In Vitro Biological Activities

The quinoline (B57606) scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds that exhibit a wide array of biological activities. rsc.org Analogs of 5,8-dimethoxy-2-(4-methylphenyl)quinoline, which belong to the broader class of 2-arylquinolines, have been the subject of extensive research to explore their therapeutic potential across various domains, including infectious diseases and oncology.

Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular, Antiparasitic)

Quinoline derivatives have historically been significant in the fight against microbial infections. rsc.org Research into analogs of this compound has revealed a spectrum of antimicrobial properties.

Antibacterial and Antifungal Activity: Substituted 2-arylquinolines have demonstrated notable activity against various microbial pathogens. For instance, certain fluorinated quinoline analogs have shown good antifungal activity against plant pathogenic fungi such as S. sclerotiorum and R. solani. nih.gov Specifically, compounds with electron-withdrawing groups on the aryl rings tend to exhibit increased antifungal efficacy. doaj.org Some synthetic poly-functionalised dihydropyridine (B1217469) quinoline derivatives have displayed high activity against bacterial strains like S. aureus and E. coli. dut.ac.za The activity is often influenced by the specific substitution patterns on both the quinoline and the aryl rings.

Antitubercular Activity: The quinoline core is a key feature of bedaquiline, a crucial drug for treating multidrug-resistant tuberculosis (TB). austinpublishinggroup.com This has spurred research into other quinoline derivatives as potential anti-TB agents. Substituted quinolines have shown promising activity against Mycobacterium tuberculosis (Mtb), including drug-sensitive and drug-resistant strains. rsc.orgresearchgate.net For example, some 2,4-disubstituted quinolines inhibit the drug-sensitive Mtb H37Rv strain at concentrations of 6.25 µg/mL. researchgate.net The mechanism for some of these analogs is believed to be different from existing TB drugs, making them valuable candidates for overcoming resistance. researchgate.net Specifically, 2-arylquinoline-4-carboxylic acids have been investigated as inhibitors of Mtb DNA gyrase, a key bacterial enzyme. nih.gov

Antiparasitic Activity: Beyond malaria, quinoline analogs have been investigated for activity against other parasites like Trypanosoma and Leishmania. rsc.orgnih.gov Certain 7-amino-2-phenylquinoline derivatives were found to be more active than the reference drug benznidazole (B1666585) against Trypanosoma cruzi in vitro. rsc.org Additionally, 2-aroyl quinazolinones, which are structurally related, have shown inhibitory effects against Trypanosoma brucei and Leishmania infantum. nih.govuantwerpen.be The anthelmintic properties of arylquinolines have also been noted, with some analogs showing potent activity against the sheep nematode Haemonchus contortus, including strains resistant to common drugs like levamisole (B84282) and ivermectin. kingston.ac.uk

Table 1: Selected Antimicrobial Activities of Quinoline Analogs

| Compound Class | Organism | Activity/Endpoint | Result |

|---|---|---|---|

| 2,4-disubstituted quinolines | Mycobacterium tuberculosis H37Rv | % Inhibition | 99% at 6.25 µg/mL researchgate.net |

| 2-arylquinoline-4-carboxylic acids | Mycobacterium tuberculosis H37Rv | MIC₉₀ | >16 µg/mL nih.gov |

| Fluorinated quinoline analogs | S. sclerotiorum | % Inhibition | >80% at 50 µg/mL nih.gov |

| 7-amino-2-phenylquinoline | Trypanosoma cruzi | EC₅₀ | < 3 µM rsc.org |

| 2,4-dimethoxy-arylquinolines | Haemonchus contortus | LD₉₉ | Similar to levamisole kingston.ac.uk |

Antimalarial Efficacy and Related Target Inhibition

Quinoline-containing compounds like chloroquine (B1663885) and quinine (B1679958) are cornerstone drugs in the history of malaria treatment. nih.gov Their primary mechanism of action involves interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the Plasmodium falciparum parasite in the host's red blood cells. nih.govnih.gov

These drugs accumulate in the parasite's acidic digestive vacuole. nih.gov There, they are thought to inhibit the polymerization of heme into hemozoin crystals. nih.govpnas.org This leads to a buildup of toxic, free heme, which damages parasitic membranes and proteins, ultimately killing the parasite. nih.gov Studies using X-ray microscopy on infected red blood cells have observed that quinoline drugs cap the growing hemozoin crystals, effectively halting the detoxification process. pnas.org Resistance to quinoline antimalarials is a major challenge and has been linked to mutations in transporter proteins like PfCRT (P. falciparum chloroquine resistance transporter) and Pgh1 (P-glycoprotein homologue 1), which are thought to increase the efflux of the drug from the digestive vacuole. benthamdirect.comeurekaselect.com

Anticancer Activity against Specific Cell Lines

The cytotoxic potential of quinoline derivatives against various cancer cell lines is a significant area of research. Analogs of this compound, particularly 2-arylquinolines, have demonstrated promising anticancer effects through multiple mechanisms.

Numerous studies have reported the cytotoxic and antiproliferative effects of substituted 2-arylquinolines against a panel of human cancer cell lines. For instance, certain C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines displayed significant selective activity against prostate (PC3) and cervical (HeLa) cancer cells. rsc.org Similarly, new arylated benzo[h]quinolines were found to be effective against skin (G361), lung (H460), breast (MCF7), and colon (HCT116) cancer cell lines, with IC₅₀ values in the low micromolar range (4.7 to 7.6 μM). nih.gov The specific substitutions on the aryl ring, such as 4-chlorophenyl or 4-methoxyphenyl (B3050149) groups, were found to be critical for potent cytotoxicity. nih.gov Another novel indolo[2,3-b]quinoline derivative showed potent activity against hepatocellular (HepG2) and breast (MCF-7) carcinoma cells with IC₅₀ values of 3.3 and 3.1 µg/mL, respectively. nih.gov

Table 2: Cytotoxicity (IC₅₀) of Selected Quinoline Analogs against Human Cancer Cell Lines

| Compound Class | Cell Line (Cancer Type) | IC₅₀ Value |

|---|---|---|

| Arylated benzo[h]quinoline (B1196314) (3f) | MCF7 (Breast) | 4.7 µM nih.gov |

| Arylated benzo[h]quinoline (3f) | HCT116 (Colon) | 4.9 µM nih.gov |

| Arylated benzo[h]quinoline (3h) | G361 (Skin) | 5.5 µM nih.gov |

| C-6 substituted 2-arylquinoline (13) | HeLa (Cervical) | 8.3 µM rsc.org |

| Indolo[2,3-b]quinoline derivative | HepG2 (Liver) | 3.3 µg/mL nih.gov |

| Indolo[2,3-b]quinoline derivative | MCF-7 (Breast) | 3.1 µg/mL nih.gov |

Beyond simply inhibiting proliferation, many quinoline derivatives actively induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells. One study found that a series of bis-quinolines induced a significant increase in the sub-G1 cell population in U937 leukemia cells, which is indicative of apoptosis. mdpi.com This was further confirmed by the activation of caspase-3. mdpi.com

Other quinoline compounds have been shown to cause cell cycle arrest at specific phases. For example, one derivative was reported to induce G0/G1 phase arrest in A549 lung cancer cells. mdpi.com Another study on a pyrimido[4',5':4,5]thieno(2,3-b)quinoline (MPSQ) derivative in COLO 205 colon cancer cells demonstrated a dose-dependent accumulation of cells in the G2/M phase, preventing them from proceeding through mitosis. tandfonline.com This G2/M arrest was accompanied by a significant increase in the apoptotic cell population. tandfonline.com The ability of these compounds to interfere with DNA processes, often through intercalation, can trigger these cell cycle checkpoints and apoptotic pathways. nih.gov

Enzyme Inhibition Studies (e.g., Kinases, Topoisomerases, DHODH, Metalloproteinases)

The therapeutic effects of quinoline analogs are often traced back to their ability to inhibit specific enzymes that are crucial for pathogen survival or cancer cell proliferation.

Kinase Inhibition: Protein kinases are key regulators of cell signaling, and their dysregulation is a hallmark of cancer. The quinoline scaffold is recognized as a "privileged structure" for developing kinase inhibitors. nih.gov Recently, a series of 2-arylquinolines were identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), two important targets in oncology. nih.govnih.gov Certain compounds in this series exhibited potent inhibition with IC₅₀ values in the low nanomolar range for both enzymes. nih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are vital for replication and transcription. wikipedia.org They are well-established targets for anticancer drugs. mdpi.com Many quinoline alkaloids are known to function as topoisomerase poisons by intercalating into DNA and stabilizing the enzyme-DNA cleavage complex, which leads to double-strand breaks and apoptosis. wikipedia.orgnih.govresearchgate.net For instance, 6,7-dimethoxy-4-alkoxy-2-arylquinolines were developed as Topoisomerase I (TOP1) inhibitors. tandfonline.com

DHODH Inhibition: Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for rapidly proliferating cells like cancer cells and activated lymphocytes. rsc.orgscbt.com Therefore, DHODH is an attractive target for both cancer and autoimmune diseases. rsc.org Several quinoline derivatives have been identified as potent inhibitors of human DHODH (hDHODH), with some analogs demonstrating IC₅₀ values in the single-digit nanomolar range, comparable to the well-known inhibitor brequinar. rsc.orgrsc.orgnih.gov

Metalloproteinase Inhibition: Matrix metalloproteinases (MMPs) are zinc-dependent enzymes involved in tissue remodeling and are implicated in cancer invasion and metastasis. aacrjournals.org Quinoline-based compounds, particularly those derived from 8-sulfonamidoquinoline, have been explored as MMP inhibitors due to their ability to chelate the active site zinc(II) ion. nih.gov For example, clioquinol, a quinoline derivative, was identified as a selective inhibitor of MMP-14, an enzyme involved in angiogenesis. nih.gov

Table 3: Enzyme Inhibition by Quinoline Analogs

| Enzyme Target | Compound Class | Potency (IC₅₀) |

|---|---|---|

| EGFR Kinase | 2-Arylquinoline (6h) | 20.15 nM nih.gov |

| FAK Kinase | 2-Arylquinoline (6h) | 14.25 nM nih.gov |

| DHODH | Quinoline derivative (A9) | 9.7 nM rsc.orgrsc.org |

| DHODH | Quinoline-based analogue (41) | 9.71 nM nih.gov |

| MMP-14 | Clioquinol | < 30 µM nih.gov |

Anti-inflammatory and Immunomodulatory Effects

The quinoline scaffold is a recognized template in the design of novel anti-inflammatory agents. nih.govnih.gov Derivatives based on this structure have been developed to target a variety of pharmacological pathways associated with acute and chronic inflammation. nih.gov The anti-inflammatory and immunomodulatory effects of this compound and its analogs are rooted in their ability to modulate key components of the inflammatory cascade.

Research into novel quinoline compounds has demonstrated significant anti-inflammatory properties, including the ability to reduce airway hyperresponsiveness and decrease the expression of pro-inflammatory cytokines and chemokines in inflammation models. researchgate.net The mechanism often involves the inhibition of critical inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. researchgate.net For instance, certain quinoxaline (B1680401) and quinoline analogs have been found to modulate the phosphorylation of IKKβ, a key kinase upstream of NF-κB activation. nih.gov

The immunomodulatory effects are further characterized by the suppression of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Some quinoline derivatives have been shown to inhibit enzymes responsible for producing inflammatory mediators, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4). nih.govnih.gov Additionally, studies on natural products with immunomodulatory activity show that they can influence T-cell subsets, such as by inhibiting the production of pro-inflammatory Th1-related cytokines (IL-2, IFN-γ) while upregulating anti-inflammatory Th2-related cytokines (IL-4, IL-10), a mechanism that could be relevant to quinoline analogs. mdpi.com

Table 1: Summary of Anti-inflammatory and Immunomodulatory Activities of Quinoline Analogs

| Biological Effect | Target/Mechanism | Reference Compounds/Class |

| Inhibition of Pro-inflammatory Cytokines | Suppression of IL-1β, IL-6, TNF-α production. | Phellinus linteus mycelium (PLM), various natural products. nih.govmdpi.com |

| Inhibition of Inflammatory Mediators | Suppression of Nitric Oxide (NO) and Prostaglandin E2 (PGE2). | PLM, various quinoline derivatives. researchgate.netnih.gov |

| Modulation of Signaling Pathways | Inhibition of NF-κB activation via modulation of IKKβ phosphorylation. | RCD405 (novel quinoline), quinoxaline urea (B33335) analogs. researchgate.netnih.gov |

| Enzyme Inhibition | Inhibition of Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), TNF-α converting enzyme (TACE). | Various quinoline derivatives. nih.govnih.gov |

| Immune Cell Modulation | Potential shift from Th1 (pro-inflammatory) to Th2 (anti-inflammatory) cytokine profile. | Boswellic acids (as a model for immunomodulation). mdpi.com |

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of quinoline derivatives are diverse, reflecting their ability to interact with multiple cellular targets. Target identification for compounds structurally related to this compound points towards key enzymes and proteins involved in cell signaling and inflammation. mdpi.com Identified targets for various quinoline-based anti-inflammatory agents include enzymes like Phosphodiesterase 4 (PDE4), TNF-α converting enzyme (TACE), and Cyclooxygenase (COX). nih.govnih.gov

Furthermore, protein kinases are a significant class of targets. mdpi.com The validation of Inhibitor of nuclear factor kappa B kinase beta (IKKβ) as a therapeutic target for certain cancers has spurred the development of quinoline analogs that can modulate its phosphorylation state, thereby controlling NF-κB mediated gene expression. nih.gov In the context of cell growth and proliferation, key components of major signaling cascades, such as PI3K and mTOR, have been identified as direct targets for specifically designed quinoline derivatives. nih.gov A novel mechanism identified for a quinoline-4-carboxamide derivative in antimalarial research is the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis, highlighting the potential for quinoline compounds to act through unique mechanisms. acs.org

Certain classes of quinoline-based compounds exert their biological effects by directly interacting with DNA. Studies on cryptolepine, an indoloquinoline alkaloid, and its synthetic O-isosteres like 5-methyl-benzofuro[3,2-b]quinoline, have provided direct evidence of DNA binding. researchgate.net These compounds have been shown to interact with duplex DNA primarily through an intercalation binding mode. researchgate.net

This interaction can lead to significant downstream consequences, including the inhibition of DNA synthesis. Cryptolepine, for example, is a potent topoisomerase II inhibitor; it stabilizes the covalent complexes between the enzyme and DNA, which stimulates DNA cleavage and ultimately disrupts the replication process. researchgate.net This mechanism suggests that analogs of this compound could potentially be investigated for similar DNA-interacting properties, which would represent a potent mechanism for inhibiting cell proliferation.

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their modulation represents a compelling therapeutic strategy. nih.gov The large, flat surfaces of PPIs have historically been considered challenging targets for small molecules. However, significant progress has been made in developing molecules that can either inhibit or stabilize these interactions. nih.gov

While specific PPIs modulated by this compound are not detailed in the provided context, the general principle has been established for other heterocyclic compounds. For example, small molecules have been successfully designed to inhibit the interaction between the tumor suppressor p53 and its negative regulator, MDM2. nih.gov Similarly, inhibitors have been developed to target the β-catenin/Tcf-4 complex, which is crucial in cell proliferation. Given the structural versatility of the quinoline scaffold, its derivatives represent a promising platform for designing modulators of therapeutically relevant PPIs. nih.gov

The Ras/Raf/MEK/ERK and PI3K/Akt/mTOR signaling pathways are critical regulators of cell survival, proliferation, and differentiation. nih.govnih.gov Hyperactivation of these cascades is a common feature in many diseases, making them prime targets for therapeutic intervention. researchgate.netclinpgx.org The quinoline core is a prominent scaffold in the development of inhibitors targeting these pathways. nih.gov

Numerous quinoline derivatives have been synthesized and evaluated as inhibitors of key kinases within these cascades. For instance, Dactolisib, an imidazo[4,5-c]quinoline derivative, is a potent dual inhibitor of PI3K and mTOR kinases. nih.gov Other 4-aniline quinoline compounds have also shown dual PI3K/mTOR inhibitory effects. nih.gov The rationale for targeting these pathways is strong, as they are often co-activated and regulate many downstream targets in parallel. nih.gov Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis. nih.gov The development of quinoline-based inhibitors against receptor tyrosine kinases like c-Met and EGFR, which are upstream activators of these pathways, is also an active area of research. nih.gov

Table 2: Quinoline Derivatives as Modulators of Key Signaling Pathways

| Pathway | Key Targets | Effect of Quinoline Inhibitors | Example Compound Class |

| PI3K/Akt/mTOR | PI3K, mTOR, Akt | Inhibition of kinase activity, leading to reduced cell proliferation and survival. | Imidazo[4,5-c]quinolines (e.g., Dactolisib), 4-Anilinoquinolines. nih.gov |

| Ras/Raf/MEK/ERK | Raf, MEK | Inhibition of the kinase cascade, blocking downstream signaling for cell growth. | General kinase inhibitors; pathway is a key target. nih.gov |

| c-Met/EGFR Signaling | c-Met, EGFR | Inhibition of receptor tyrosine kinase activity, blocking upstream activation of PI3K/Akt and Ras/Raf pathways. | Various quinoline-based kinase inhibitors. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For the quinoline class, SAR efforts have revealed that the pharmacological effects and target specificity are highly dependent on the nature and position of substituents on the quinoline ring. nih.gov

For derivatives of 2-phenylquinoline, modifications to the phenyl ring at the C-2 position significantly impact activity. Quantitative Structure-Activity Relationship (QSAR) studies on a series of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives have been conducted to correlate physicochemical properties with biological activity. neliti.com These studies generate mathematical models that help predict the potency of untested compounds. neliti.comresearchgate.net

Key findings from SAR studies on various quinoline analogs include:

Substituents on the C-2 Phenyl Ring: The electronic properties of substituents at the para-position of the C-2 phenyl group can dramatically alter biological activity. The introduction of electron-withdrawing groups can, in some cases, enhance activity. mdpi.com

Modifications at Other Positions: The presence of specific functional groups at other positions on the quinoline core is also critical. For example, a carboxamide moiety can confer antagonism for one target, while a carboxylic acid can lead to inhibition of another. nih.gov

Core Structure: The dimethoxy groups at positions C-5 and C-8 of the parent compound are defining features. Their presence influences the electron distribution and steric profile of the molecule, which in turn affects how it binds to biological targets.

The SAR for quinoline derivatives has been found to be remarkably consistent across different therapeutic areas, with similar structural requirements observed for antiprion and antimalarial activities, suggesting that some molecular targets may overlap. nih.gov

Table 3: SAR Insights for 2-Phenylquinoline Derivatives

| Position of Substitution | Type of Substituent | General Impact on Activity |

| C-2 Phenyl Ring (para-position) | -H, -CH₃, -OCH₃, -OH, -NO₂, -Cl, -Br, -COOH | Modulates electronic and steric properties, directly influencing binding affinity and biological potency. neliti.comresearchgate.net |

| C-4 Position | Aniline (B41778) moiety | Can confer specific inhibitory activities, such as PDE4 inhibition. nih.gov |

| C-5 and C-8 Positions | Methoxy (B1213986) groups | Key features of the parent compound; influence overall molecular properties and target interaction. |

| General Quinoline Core | Addition of fused heterocyclic rings | Can create entirely new classes of compounds with different target profiles and enhanced activity. nih.gov |

Impact of Substitution Patterns (e.g., Dimethoxy, Methylphenyl Groups) on Biological Activity

The biological activity of 2-arylquinoline derivatives is significantly influenced by the nature and position of substituents on both the quinoline and the aryl rings. The 5,8-dimethoxy and 2-(4-methylphenyl) moieties are key determinants of the pharmacological effects observed in this class of compounds.

The presence and positioning of methoxy groups on the quinoline core play a crucial role in modulating biological activity. researchgate.net SAR studies on related heterocyclic systems, such as pyrimido[4,5-c]quinolin-1(2H)-ones, have shown that methoxy substitutions can enhance antimigratory and cytotoxic activities against cancer cells. researchgate.net For instance, in a series of quinoxaline derivatives, it was found that electron-releasing groups like methoxy (OCH₃) at various positions were essential for potent anticancer activity against cell lines such as HeLa and SMMC-7721. mdpi.com The substitution of these electron-donating groups with electron-withdrawing groups like chlorine led to a decrease in activity. mdpi.com While direct data on the 5,8-dimethoxy pattern for the target compound is limited, the general trend suggests that these groups can enhance potency by modulating electronic properties and interactions with biological targets. researchgate.net

The aryl group at the 2-position of the quinoline ring is another critical feature. Studies on various 2-arylquinolines have demonstrated compelling selective anticancer properties. rsc.org The substitution pattern on this phenyl ring can fine-tune the activity. For example, in a series of 2-arylquinolines tested against human cancer cell lines, compounds with C-6 substitution on the quinoline ring and a 2-phenyl or 2-(3,4-methylenedioxyphenyl) group showed significant cytotoxic activities, particularly against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines. rsc.org The introduction of a methyl group at the para-position of the phenyl ring, as in the 2-(4-methylphenyl) moiety, contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, and interaction with hydrophobic pockets in target proteins. rsc.org

The table below summarizes the activity of various substituted quinoline analogs, illustrating the impact of different substitution patterns.

| Compound ID | Quinoline Core Substituent(s) | 2-Aryl Group | Biological Activity (IC₅₀) | Target Cell Line(s) |

| 13 | 6-methoxy | 3,4-methylenedioxyphenyl | 8.3 µM | HeLa |

| 12 | 6-bromo | 3,4-methylenedioxyphenyl | 31.37 µM | PC3 |

| 5k | 5-methoxy, 4-(1-methylpiperidin-4-amine) | 4-methyl-1,4-diazepan-1-yl | 1.2 µM (EZH2 inhibition) | HCT15, MDA-MB-231 |

| 5g | 5-methoxy, 4-(1-benzylpiperidin-4-amine) | 1-methyl-1,4-diazepane | Most active in its series | Enzymatic and cellular |

Data sourced from multiple studies on quinoline analogs to illustrate substitution effects. rsc.orgnih.gov

Identification of Pharmacophoric Features for Enhanced Potency and Selectivity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For 2-arylquinoline analogs, key pharmacophoric features have been identified that contribute to their potency and selectivity. These features generally include hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

Hydrogen Bond Acceptors (HBA): The nitrogen atom within the quinoline ring and the oxygen atoms of the 5,8-dimethoxy groups can act as hydrogen bond acceptors. researchgate.net These features are critical for anchoring the ligand within the binding site of a target protein, such as a kinase or enzyme, through specific hydrogen bonding interactions. nih.gov

Hydrophobic and Aromatic Features (HY/Ar): The fused aromatic system of the quinoline core and the 2-(4-methylphenyl) group constitute significant hydrophobic and aromatic regions. researchgate.net These parts of the molecule can engage in hydrophobic and π-π stacking interactions with nonpolar and aromatic amino acid residues in the target's binding pocket. The planarity of the 2-arylquinoline scaffold is often important for effective stacking interactions. nih.gov

Spatial Arrangement: The relative orientation of these features is paramount. Computational pharmacophoric modeling for related 2-aryl-quinoline-4-carboxylic acid derivatives identified specific spatial arrangements of these features necessary for binding to targets like N-myristoyltransferase, a potential enzyme target in Leishmania. nih.gov The dimethoxy groups at the 5 and 8 positions and the methylphenyl group at the 2 position define a specific molecular shape and distribution of electronic properties that must be complementary to the topology of the biological target's active site for potent inhibition.

Optimization Strategies Based on SAR Insights

Insights from SAR studies provide a rational basis for optimizing the lead structure of this compound to enhance its biological activity and selectivity.

One primary optimization strategy involves modifying the substituents on the 2-aryl ring. While the 4-methyl group is a starting point, exploring other substituents could improve potency. For instance, introducing electron-withdrawing groups (e.g., trifluoromethyl) or additional hydrogen-bonding moieties could lead to stronger interactions with the target protein. nih.gov

Another approach is the modification of the alkoxy groups on the quinoline core. While the 5,8-dimethoxy pattern is established, altering the length of the alkyl chains (e.g., to ethoxy or propoxy) or changing their position on the ring could optimize binding affinity and improve pharmacokinetic properties. nih.gov

Furthermore, the introduction of different functional groups at other positions on the quinoline scaffold, such as the 4-position, has proven to be an effective strategy. In the development of EZH2 inhibitors, adding a 1-methylpiperidin-4-amine group at the 4-position of a 5-methoxyquinoline (B23529) core dramatically increased potency. nih.gov This suggests that exploring substitutions at the 4-position of the this compound scaffold with various amine-containing cycles could yield compounds with significantly enhanced activity.

Finally, fragment-based drug design and bioisosteric replacement are advanced optimization strategies. This could involve replacing the methylphenyl group with other heterocyclic rings or modifying the quinoline core itself to an isoquinoline (B145761) or quinoxaline to explore new interaction modes and potentially overcome issues like metabolic instability or off-target effects. mdpi.comufms.br

Development of Quinoline-Based Fluorescent Probes for Bio-imaging and Sensing

The inherent fluorescence of the quinoline ring system makes it a highly attractive scaffold for the development of molecular probes. nih.govcrimsonpublishers.com These tools are essential for visualizing and understanding complex biological processes at the molecular level in real-time. crimsonpublishers.com Researchers have successfully leveraged the quinoline core to create sensors for various analytes and cellular environments, demonstrating its versatility in bio-imaging. researchgate.netcrimsonpublishers.com

Design Principles for Tunable Photophysical Properties

The development of effective quinoline-based fluorescent probes hinges on the rational design and strategic modification of the core structure to achieve desired photophysical properties. nih.govcrimsonpublishers.com A key principle is the creation of modular scaffolds that allow for systematic tuning. nih.gov For instance, a quinoline core can be engineered with distinct domains: one to control polarization, a second to fine-tune photophysical characteristics like absorption and emission wavelengths, and a third to introduce structural diversity for various applications. nih.gov

The introduction of specific functional groups is a common strategy to modulate fluorescence. For example, adding an N-dimethyl group to a quinoline moiety can induce fluorescence, turning a bioactive compound into a trackable probe for cell imaging studies. nih.gov Furthermore, the aromaticity and the presence of C=N and C–N bonds within the quinoline structure provide inherent properties conducive to strong Raman activity and fluorescence. acs.org The strategic placement of substituents can induce mechanisms like Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), or Photo-induced Electron Transfer (PET), which are crucial for designing sensors that respond to specific environmental changes or analytes. crimsonpublishers.com These design principles enable the creation of probes with properties like large Stokes shifts, high quantum yields, and sensitivity to polarity and pH. nih.govresearching.cn

| Design Principle | Description | Desired Outcome | Example Mechanism/Application | Reference |

|---|---|---|---|---|

| Modular Scaffolding | Creating a core structure with distinct, independently modifiable domains. | Systematic tuning of polarization, photophysical properties, and structural diversity. | Development of the DMAQ (dimethylamino quinoline) scaffold for creating libraries of fluorescent molecules. | nih.gov |

| Functional Group Addition | Introducing specific chemical groups (e.g., N-dimethyl, carboxyl, thiol) to the quinoline ring. | Induce or enhance fluorescence, improve water solubility, and enable anchoring to other molecules or nanoparticles. | Adding an N-dimethyl group to an aminosteroid-quinoline conjugate to make it fluorescent for tracking in cells. | nih.gov |

| Control of Electronic Processes | Strategic placement of electron-donating and electron-accepting groups to control electronic transitions upon excitation. | Creation of probes sensitive to environmental polarity, viscosity, or specific analytes. | Probes exhibiting Intramolecular Charge Transfer (ICT) for detecting lipid droplets or viscosity changes. | crimsonpublishers.com |

| Combinatorial Chemistry | Utilizing efficient synthetic methods, like palladium-catalyzed cross-coupling, to create a large library of diverse quinoline derivatives. | High-throughput screening to rapidly identify probes with useful photophysical features for specific applications. | Combinatorial development of structurally diverse quinoline-based fluorophores for pH sensing. | nih.gov |

Applications in Live-Cell Imaging and Molecular Monitoring

Quinoline-based probes have found extensive use in live-cell imaging due to their high sensitivity, rapid response time, and non-invasive nature. nih.govresearchgate.net Their small size allows them to penetrate cell membranes and report on specific intracellular environments or processes without the disruption caused by larger protein-based probes. nih.gov

A significant application is the monitoring of intracellular pH. nih.gov Specially designed quinoline dyes can exhibit a unique two-stage fluorescence response to pH changes, enabling multi-color live-cell imaging of different acidic compartments. nih.gov Other probes have been developed with a "fluorescence-switching" property sensitive to polarity, allowing for the highly selective labeling of lipid droplets, which are crucial organelles in cellular metabolism. researching.cn Beyond monitoring cellular environments, quinoline derivatives have been developed as probes for specific biomolecules and ions. For example, probes have been synthesized for the selective detection of copper ions, zinc, magnesium, and even larger pathological structures like the tau protein aggregates found in Alzheimer's disease. rsc.orgrsc.orgjneurosci.org These applications provide powerful tools for diagnosing diseases and understanding their molecular basis. crimsonpublishers.comjneurosci.org

| Application Area | Target | Probe Characteristics | Significance | Reference |

|---|---|---|---|---|

| Environmental Sensing | Intracellular pH | Exhibits two-stage fluorescence response to pH changes. | Enables multi-color imaging of cellular compartments with different pH levels. | nih.gov |

| Organelle Imaging | Lipid Droplets | Sensitive polar quenching fluorescence properties ("fluorescence-switching"). | Provides high selectivity for lipid droplet labeling over other cellular structures. | researching.cn |

| Ion Detection | Copper (Cu²⁺), Zinc (Zn²⁺), Magnesium (Mg²⁺) | Shows 'turn-on' fluorescence or colorimetric changes upon binding to specific metal ions. | Allows for monitoring of essential metal ion homeostasis in biological systems. | rsc.orgrsc.org |

| Pathology Imaging | Tau Protein Aggregates (NFTs) | High affinity for neurofibrillary tangles (NFTs) and good blood-brain barrier permeability. | Potential for in vivo imaging of tau pathology for the diagnosis of Alzheimer's disease. | jneurosci.org |

| Molecular Monitoring | Hypochlorous acid (HOCl) | Reacts specifically with HOCl to produce a change in fluorescence. | Important for understanding inflammation and cellular apoptosis where reactive oxygen species are involved. | researchgate.net |

Quinoline Derivatives in Chemical Biology and Drug Discovery

The quinoline scaffold is a cornerstone in modern drug discovery, with its derivatives showing a vast range of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. biointerfaceresearch.comontosight.airsc.orgorientjchem.org This versatility has made the quinoline nucleus a privileged structure for the design and synthesis of novel therapeutic agents. orientjchem.orgresearchgate.net

Lead Compound Identification and Optimization

In drug discovery, a "lead compound" is a molecule that shows promising biological activity and serves as the starting point for optimization into a viable drug candidate. solubilityofthings.com Quinoline derivatives are frequently identified as lead compounds due to their favorable interaction with various biological targets. The process begins with the screening of compound libraries to identify initial "hits," which are then developed into leads. solubilityofthings.com

Once a quinoline-based lead is identified, the process of lead optimization begins. This involves iterative chemical modifications to improve the compound's potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). solubilityofthings.com For example, in the development of antivirals against Enterovirus D68, researchers performed structural optimization on a quinoline core by modifying substituents at various positions to improve its fit within the target viral protein pocket. nih.gov Similarly, in the search for anticancer agents, structure-activity relationship (SAR) studies guide the modification of quinoline derivatives to enhance their inhibitory activity against specific kinases. mdpi.comnih.gov Computational tools, such as in-silico modeling and quantitative structure-activity relationship (3D-QSAR) studies, are increasingly used to rationalize these modifications and predict their effects, accelerating the optimization process. mdpi.comresearchgate.net

Diversification Strategies for Novel Biological Probes

The creation of novel biological probes from the quinoline scaffold relies on effective chemical diversification strategies. The goal is to generate a wide array of structurally distinct molecules (a library) that can be screened for desired functions, whether for bio-imaging or therapeutic activity. nih.gov

A powerful strategy for diversification is the use of regioselective, metal-catalyzed cross-coupling reactions, such as those facilitated by palladium. nih.gov These methods allow for the facile and controlled introduction of various functional groups at specific positions on the quinoline ring system from commercially available starting materials. nih.gov This approach enables the combinatorial development of diverse quinoline libraries, which is more efficient than linear, one-at-a-time synthesis. nih.gov Other classical synthetic methods, like the Friedlander synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) with a ketone, also provide versatile routes to access a variety of substituted quinoline scaffolds. rsc.org By creating these diverse libraries, researchers can explore a vast chemical space to discover novel probes with unique properties for a wide range of applications in chemical biology. nih.gov

Exploration of Polypharmacology and Multi-target Approaches

Traditional drug discovery often follows a "one molecule, one target" paradigm. However, for complex diseases like cancer, a more effective strategy is polypharmacology, where a single drug is designed to interact with multiple biological targets simultaneously. mdpi.com The versatile quinoline scaffold is exceptionally well-suited for the development of such multi-target agents. researchgate.net

Researchers are actively exploring this approach by designing quinoline-based inhibitors that can act on several key pathways involved in cancer progression. For instance, in silico techniques have been used to design quinoline derivatives that simultaneously inhibit topoisomerase I, bromodomain-containing protein 4 (BRD4), and the ABCG2 transporter protein—three distinct and critical targets in oncology. mdpi.com Another area of focus is the simultaneous inhibition of multiple receptor tyrosine kinases, such as c-Met, VEGF, and EGF receptors, which are all implicated in tumor growth and angiogenesis. nih.gov By rationally designing quinoline derivatives that can modulate multiple nodes in a disease network, it may be possible to develop more effective therapies that can overcome the drug resistance that often plagues single-target agents. mdpi.comnih.gov

| Compound Class | Primary Targets | Therapeutic Area | Rationale | Reference |

|---|---|---|---|---|

| Camptothecin Derivatives | Topoisomerase I, BRD4, ABCG2 | Oncology | Synergistic inhibition of DNA replication, epigenetic regulation, and drug efflux to overcome resistance. | mdpi.com |

| Substituted Quinolines | c-Met, VEGF Receptors, EGF Receptors | Oncology | Simultaneously blocking multiple pathways involved in tumor cell proliferation, survival, and angiogenesis. | nih.gov |

| Quinoline/Quinazoline Alkaloids | SARS-CoV-2 Main Protease, Spike Glycoprotein, Human ACE2 | Infectious Disease (COVID-19) | Inhibiting multiple viral entry and replication mechanisms for a more robust antiviral effect. | researchgate.net |

| 4-Anilinoquinoline Derivatives | mTORC1 and mTORC2 | Oncology | Inhibiting both complexes of the mTOR pathway to more completely shut down signals for cell growth and proliferation. | nih.gov |

Emerging Trends in Quinoline Chemistry and Biological Evaluation

Recent years have witnessed a paradigm shift in the synthesis and evaluation of quinoline-based compounds, driven by the need for more efficient, sustainable, and rapid discovery processes. Key trends include the adoption of novel synthetic strategies and the integration of advanced technologies for screening and design.

Photoredox Catalysis and Electrosynthesis in Quinoline Synthesis

Traditional methods for quinoline synthesis often require harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can limit their applicability and environmental friendliness. nih.gov Modern synthetic chemistry is increasingly turning to photoredox catalysis and electrosynthesis as milder and more efficient alternatives.

Photoredox catalysis utilizes visible light to initiate chemical transformations via single-electron transfer pathways. This approach has been successfully applied to the synthesis of quinolines, enabling reactions to proceed at room temperature and often with higher selectivity. mdpi.commdpi.com For instance, visible-light-mediated photocatalysis can facilitate the construction of the quinoline core through radical-mediated cyclization reactions, offering a powerful tool for the synthesis of complex derivatives. mdpi.comresearchgate.net The use of earth-abundant metal catalysts, such as iron, in these processes further enhances their sustainability. mdpi.com

Electrosynthesis employs electrical current to drive chemical reactions, often obviating the need for chemical oxidants or reductants and thereby reducing waste generation. nih.gov This technique has emerged as a powerful strategy for the synthesis of quinolines and other nitrogen-containing heterocycles. thieme-connect.comresearchgate.net Electrochemical methods can be used for intramolecular oxidative annulation to form the quinoline ring system under mild, metal-free conditions. thieme-connect.com The precise control over reaction conditions afforded by electrosynthesis allows for the selective functionalization of the quinoline core, such as the C3-thiolation of quinoline compounds. rsc.org

| Synthesis Method | Key Advantages | Example Application |

| Photoredox Catalysis | Mild reaction conditions (room temperature), high selectivity, use of sustainable light energy. mdpi.commdpi.com | Photo-induced oxidation [4 + 2] cyclization for the synthesis of multi-substituted quinolines. mdpi.com |

| Electrosynthesis | Avoids chemical oxidants/reductants, high atom economy, precise reaction control. nih.govthieme-connect.com | Intramolecular oxidative cyclization for the construction of the quinoline scaffold. thieme-connect.com |

High-Throughput Screening and Combinatorial Chemistry for Quinoline Libraries

The discovery of novel drug candidates relies on the ability to synthesize and screen large numbers of diverse molecules. High-throughput screening (HTS) and combinatorial chemistry are pivotal technologies in this endeavor.

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. nih.gov Large, diverse compound libraries are essential for the success of HTS campaigns. stanford.eduku.edu These libraries often contain a significant number of heterocyclic compounds, including quinoline derivatives, due to their proven therapeutic relevance. thermofisher.com

Combinatorial chemistry provides a systematic approach to generate large libraries of related compounds by combining a smaller number of building blocks in various combinations. wikipedia.org This strategy is well-suited for the creation of quinoline libraries with diverse substitution patterns. By systematically varying the substituents on the quinoline scaffold, medicinal chemists can explore the structure-activity relationships (SAR) and optimize the properties of lead compounds. The integration of solid-phase synthesis techniques with combinatorial chemistry further streamlines the process of library generation and purification.

Artificial Intelligence and Machine Learning in Quinoline Drug Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new drug candidates. researchgate.netoncodesign-services.com

In the context of quinoline drug design, AI and ML can be employed for:

Virtual Screening: AI-powered models can rapidly screen virtual libraries of quinoline derivatives to predict their binding affinity to a specific biological target, prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new quinoline-based molecules with desired pharmacological properties. oncodesign-services.com

ADMET Prediction: Machine learning algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of quinoline derivatives, helping to identify and eliminate candidates with unfavorable profiles early in the drug discovery process.

The integration of AI and ML not only accelerates the drug discovery timeline but also has the potential to reduce the high costs associated with bringing a new drug to market. nih.gov

Concluding Remarks and Future Perspectives for this compound Research

The field of quinoline chemistry is undergoing a rapid evolution, driven by innovations in synthetic methods and drug discovery technologies. The emergence of photoredox catalysis and electrosynthesis offers more sustainable and efficient routes to a wide array of quinoline derivatives. mdpi.comthieme-connect.com Concurrently, the application of high-throughput screening, combinatorial chemistry, and artificial intelligence is transforming the way new quinoline-based therapeutic agents are discovered and optimized. wikipedia.orgnih.gov

While specific research on This compound is not yet prominent in the published literature, the general advancements in quinoline chemistry provide a clear roadmap for future investigations into this and related compounds. The methoxy groups at the 5 and 8 positions, along with the 4-methylphenyl substituent at the 2 position, present a unique electronic and steric profile that warrants exploration.

Future research on this compound could be directed towards:

Synthesis and Library Generation: Utilizing modern synthetic methods like photoredox catalysis or electrosynthesis to develop efficient and scalable routes to this compound and a library of its analogues. Combinatorial approaches could be employed to systematically vary the substituents on both the quinoline core and the phenyl ring to establish structure-activity relationships.

Biological Evaluation: Subjecting a library of derivatives based on the this compound scaffold to high-throughput screening against a panel of biological targets. The quinoline nucleus is a well-established pharmacophore with a broad range of activities, including anticancer, antimalarial, and antibacterial properties, making this a promising avenue for investigation. nih.gov

Computational Modeling: Employing AI and machine learning to predict the potential biological activities and ADMET properties of this compound and its virtual derivatives. This in silico analysis can guide the design of new analogues with improved potency and drug-like properties.

Conclusion

Classical Approaches to Quinoline Core Synthesis

The foundational methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain relevant for their robustness and versatility. These reactions typically involve the condensation and cyclization of anilines or related aromatic amines with carbonyl compounds or their derivatives.

Friedländer Condensation and its Variants

The Friedländer synthesis is a straightforward and widely utilized method for constructing quinolines. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. nih.govnih.gov For the targeted synthesis of this compound, the logical precursors would be 2-amino-3,6-dimethoxybenzaldehyde (B1270291) and 1-(4-methylphenyl)ethan-1-one. The reaction proceeds through an initial aldol-type condensation to form a β-hydroxyketone, which then undergoes cyclization via intramolecular attack of the amino group on the carbonyl, followed by dehydration to yield the aromatic quinoline ring.

Table 1: Key Features of the Friedländer Condensation

| Feature | Description |

| Reactants | 2-Aminoaryl aldehyde/ketone and a compound with an α-methylene group. |

| Catalysts | Acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH, piperidine). |

| Mechanism | Aldol condensation followed by intramolecular cyclization and dehydration. |

| Advantages | High convergence and atom economy. |

| Variants | Use of various catalysts like ionic liquids and metal triflates to improve efficiency and reaction conditions. nih.gov |

Modern variations of the Friedländer synthesis focus on milder reaction conditions and improved yields through the use of catalysts such as ionic liquids and metal triflates. nih.gov

Skraup-Doebner-Miller Reaction and Modern Adaptations

The Skraup-Doebner-Miller reaction is a powerful method for quinoline synthesis that utilizes the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov This reaction and its variants are cornerstones in the synthesis of a wide variety of quinoline derivatives. The original Skraup synthesis involved the reaction of aniline, glycerol, sulfuric acid, and an oxidizing agent. The Doebner-Miller modification employs α,β-unsaturated aldehydes or ketones, providing a more direct route to substituted quinolines. nih.gov

To synthesize 2-arylquinolines via this method, an aniline can be reacted with an α,β-unsaturated ketone. For this compound, 2,5-dimethoxyaniline (B66101) would be a suitable starting material. The reaction mechanism is complex and thought to involve the 1,4-addition of the aniline to the α,β-unsaturated system, followed by cyclization and oxidation. wikipedia.orgacs.org

Recent advancements in the Skraup-Doebner-Miller reaction have focused on improving the often harsh reaction conditions and low yields associated with the classical procedure. nih.gov These include the use of milder Lewis acid catalysts and biphasic reaction media to suppress polymerization of the carbonyl substrate. nih.gov

Pfitzinger Reaction and its Mechanistic Insights

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net While the direct product is a carboxylic acid, this can often be a useful handle for further functionalization or can be removed via decarboxylation. To apply this to the synthesis of a 2-arylquinoline, an appropriate isatin and an aryl methyl ketone would be required.

The mechanism involves the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid. This is followed by condensation with the carbonyl compound to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the quinoline ring. wikipedia.org The Pfitzinger reaction is particularly useful for the synthesis of 2-substituted and 2,3-disubstituted quinoline-4-carboxylic acids. researchgate.net

Conrad-Limpach Synthesis and Analogous Cyclocondensations

The Conrad-Limpach synthesis is a method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) through the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions can be controlled to favor either the 4-hydroxyquinoline (B1666331) (Conrad-Limpach product) or the 2-hydroxyquinoline (B72897) (Knorr product). wikipedia.org For the synthesis of a 2-aryl-4-hydroxyquinoline derivative, an appropriately substituted aniline could be reacted with an aryl β-ketoester.

The reaction proceeds by the initial formation of a β-arylaminoacrylate from the aniline and the β-ketoester. This intermediate then undergoes thermal cyclization at high temperatures to form the quinolone ring. wikipedia.org While this method does not directly yield 2-arylquinolines without a 4-hydroxy group, the hydroxy group can be removed or converted to other functionalities in subsequent synthetic steps.

Advanced Synthetic Strategies for Substituted Quinolines

Contemporary organic synthesis has seen the development of more efficient and versatile methods for constructing complex molecular architectures, including the quinoline scaffold. These advanced strategies often offer improved atom economy, milder reaction conditions, and the ability to generate diverse libraries of compounds.

Multicomponent Reactions (MCRs) for Diverse Quinoline Scaffolds

Multicomponent reactions (MCRs) are one-pot processes in which three or more reactants combine to form a single product that incorporates portions of all the starting materials. mdpi.comuniba.it This approach is highly convergent and allows for the rapid assembly of complex molecules from simple precursors. Several MCRs have been developed for the synthesis of quinolines.